molecular formula C9H15N5OS2 B123213 Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate CAS No. 76823-94-4

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate

Cat. No. B123213
CAS RN: 76823-94-4
M. Wt: 273.4 g/mol
InChI Key: ZTEHTGMWGUKFNE-UHFFFAOYSA-N
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Description

“Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate” is a chemical compound with the molecular formula C9H15N5OS2 . It is also known as “Famotidine Methoxy Impurity” and is used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight is 273.37800 .


Physical And Chemical Properties Analysis

This compound has a density of 1.49g/cm3, a boiling point of 416.8ºC at 760 mmHg, and a flash point of 205.9ºC . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Gastroprotective Properties

  • Ebrotidine is a compound that shares a structural similarity with the requested chemical, showcasing both H2-receptor antagonist properties and cytoprotective effects. It enhances the physicochemical characteristics of mucus gel, promotes ulcer healing, and maintains mucosal integrity, making it a potential treatment for ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Antioxidant and Anti-inflammatory Applications

  • Benzofused Thiazole Derivatives have shown significant antioxidant and anti-inflammatory activities, indicating the potential of thiazole derivatives in therapeutic applications. This supports the idea that structurally related compounds could serve as leads for developing new treatment agents (Raut et al., 2020).

Antimicrobial, Antitumor, and Antidiabetic Agents

  • 2,4‐Thiazolidinedione Derivatives , known for their wide range of pharmacological activities, suggest the versatility of thiazole derivatives in drug development. This highlights the potential of the specified chemical in similar applications (Singh et al., 2022).

Neuroprotective Strategies

  • Research into neuroprotective agents against cerebrovascular stroke and other neurological conditions emphasizes the importance of exploring novel compounds for potential therapeutic applications. This area of research may benefit from the properties of the specified chemical (Karsy et al., 2017).

properties

IUPAC Name

methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS2/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12/h5,10H,2-4H2,1H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHTGMWGUKFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCSCC1=CSC(=N1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868418
Record name Methyl 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]propanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate

CAS RN

76823-94-4
Record name Propanimidic acid, 3-(((2-((aminoiminomethyl)amino)-4-thiazolyl)methyl)thio)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

reacting the compound produced in step (b) with hydrogen chloride and methanal to obtain the compound methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]-methyl]thio]propionimidate isolating and drying said compound; and
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